Tungsten (W)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tungsten, also known as wolfram, is a chemical element with the symbol W and atomic number 74. It is a rare metal found naturally on Earth almost exclusively in chemical compounds. Tungsten is known for its exceptional strength, high melting point, and usage in a variety of applications, ranging from light bulb filaments to aerospace technology .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tungsten is typically extracted from its ores, such as wolframite and scheelite. The extraction process involves several steps:

Concentration: The ore is crushed and ground, followed by gravity separation to concentrate the tungsten minerals.

Roasting: The concentrated ore is roasted in the presence of air to convert it into tungsten trioxide (WO₃).

Reduction: Tungsten trioxide is then reduced using hydrogen or carbon to produce tungsten metal.

Industrial Production Methods: In industrial settings, tungsten is produced through the following methods:

Hydrometallurgical Process: This involves leaching the ore with sodium hydroxide or sodium carbonate to form sodium tungstate, which is then purified and precipitated as ammonium paratungstate. The ammonium paratungstate is then reduced to tungsten metal.

Pyrometallurgical Process: This involves the direct reduction of tungsten trioxide with hydrogen or carbon at high temperatures to produce tungsten metal.

Chemical Reactions Analysis

Types of Reactions: Tungsten undergoes various chemical reactions, including:

Oxidation: Tungsten reacts with oxygen at high temperatures to form tungsten trioxide (WO₃).

Reduction: Tungsten trioxide can be reduced by hydrogen or carbon to produce tungsten metal.

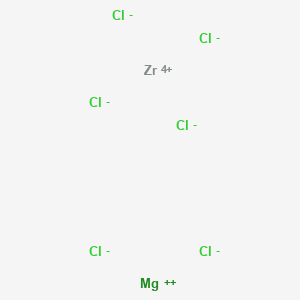

Halogenation: Tungsten reacts with halogens to form tungsten halides, such as tungsten hexafluoride (WF₆) and tungsten hexachloride (WCl₆)

Common Reagents and Conditions:

Oxidation: Requires high temperatures and an oxygen-rich environment.

Reduction: Typically involves hydrogen or carbon as reducing agents at high temperatures.

Halogenation: Involves halogens like fluorine, chlorine, bromine, and iodine, often requiring elevated temperatures

Major Products:

Oxidation: Tungsten trioxide (WO₃)

Reduction: Tungsten metal (W)

Halogenation: Tungsten hexafluoride (WF₆), tungsten hexachloride (WCl₆), etc.

Scientific Research Applications

Tungsten has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various chemical reactions and in the production of tungsten compounds.

Biology: Tungsten is used in biological research to study enzyme functions and as a component in certain biochemical assays.

Medicine: Tungsten is used in radiation shielding and in the production of medical imaging devices.

Industry: Tungsten is used in the production of hard materials like tungsten carbide, which is used in cutting tools, mining equipment, and wear-resistant materials .

Mechanism of Action

The mechanism by which tungsten exerts its effects varies depending on its application:

Catalysis: Tungsten acts as a catalyst by providing a surface for reactants to adsorb and react, thereby lowering the activation energy of the reaction.

Radiation Shielding: Tungsten’s high density makes it effective at absorbing and attenuating radiation, protecting against harmful radiation exposure.

Electrode Materials: In lithium-ion batteries, tungsten dopants improve capacity retention by forming amorphous phases that enhance the stability and conductivity of the electrode materials

Comparison with Similar Compounds

Tungsten is often compared with other transition metals such as molybdenum, titanium, and chromium:

Molybdenum: Both tungsten and molybdenum have high melting points and are used in steel alloys.

Titanium: Titanium is known for its corrosion resistance and high strength-to-density ratio, making it ideal for aerospace applications.

Chromium: Chromium is used primarily for its corrosion resistance and ability to form stainless steel.

Conclusion

Tungsten is a versatile and valuable element with a wide range of applications in various fields. Its unique properties, such as high melting point, strength, and resistance to wear and corrosion, make it indispensable in many industrial, scientific, and medical applications.

Properties

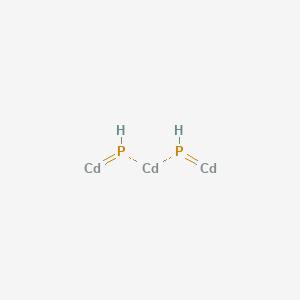

Molecular Formula |

Cd3H2P2 |

|---|---|

Molecular Weight |

401.21 g/mol |

IUPAC Name |

cadmium;phosphanylidenecadmium |

InChI |

InChI=1S/3Cd.2HP/h;;;2*1H |

InChI Key |

HOUJXURMHHSTOC-UHFFFAOYSA-N |

Canonical SMILES |

P=[Cd].P=[Cd].[Cd] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13828194.png)

![6-[[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]amino]-1H-pyrimidin-2-one](/img/structure/B13828219.png)

![N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide](/img/structure/B13828274.png)